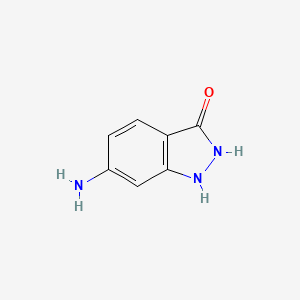

6-Amino-1,2-dihydro-3H-indazol-3-one

Descripción general

Descripción

6-Amino-1,2-dihydro-3H-indazol-3-one is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Indazole derivatives have been shown to exhibit inhibitory activities against various human cancer cell lines . They have been designed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme involved in the degradation of tryptophan .

Mode of Action

It’s known that indazole derivatives can affect apoptosis and cell cycle possibly by inhibiting bcl2 family members and the p53/mdm2 pathway in a concentration-dependent manner .

Biochemical Pathways

Indazole derivatives have been shown to inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase . This suggests that 6-Amino-1H-indazol-3-ol may influence the arachidonic acid metabolism pathway.

Pharmacokinetics

It’s known that indazole compounds are highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

One indazole derivative was found to exhibit a potent anti-proliferative activity against the k562 cell line, a human chronic myeloid leukemia cell line . This compound also remarkably suppressed the IDO1 protein expression .

Análisis Bioquímico

Biochemical Properties

6-Amino-1H-indazol-3-ol plays a role in biochemical reactions, interacting with enzymes, proteins, and other biomolecules

Cellular Effects

It has been suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 6-Amino-1H-indazol-3-ol is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Actividad Biológica

6-Amino-1,2-dihydro-3H-indazol-3-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNO. It is characterized by an indazole core structure with an amino group at the 6-position. This structural configuration contributes to its biological activity by enabling interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Nitric Oxide Synthases (NOS) : This compound has been shown to inhibit both inducible and endothelial NOS, leading to reduced nitric oxide production. This action can modulate inflammatory responses and vascular functions.

- Impact on Cell Signaling Pathways : By interacting with enzymes such as 5-lipoxygenase, it inhibits the oxidation of arachidonic acid, which is crucial in inflammatory signaling pathways.

- Effects on Cancer Cell Proliferation : Certain derivatives of indazole compounds have demonstrated antiproliferative effects against various cancer cell lines, including lung carcinoma (NCI-H460), with IC values in the low micromolar range .

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against cancer cells. In a study involving multiple tumor cell lines, the compound showed IC values ranging from 5 μM to 15 μM, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Specific derivatives showcased minimum inhibitory concentration (MIC) values against Neisseria gonorrhoeae, highlighting its potential as an antibacterial agent .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. The presence of functional groups may enhance its solubility and bioavailability, which are critical for therapeutic efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 149.15 g/mol

- Purity : Typically around 95%

The compound features an indazole core with an amino group at the 6-position, which is crucial for its biological activity. The presence of this amino group enhances its ability to interact with various biological targets.

Scientific Research Applications

6-Amino-1,2-dihydro-3H-indazol-3-one has been investigated for several applications across different scientific domains:

Anticancer Activity

Numerous studies have highlighted the anticancer properties of indazole derivatives, including this compound. Research indicates that it exhibits antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 Value (μM) |

|---|---|

| K562 (Chronic Myeloid Leukemia) | 5 - 15 |

| NCI-H460 (Lung Carcinoma) | Low micromolar range |

The mechanism of action appears to involve the inhibition of key proteins involved in apoptosis and cell cycle regulation, such as Bcl-2 family members and the p53 pathway .

Antimicrobial Properties

Recent investigations have also focused on the antimicrobial activities of this compound. It has shown promising results against pathogens like Neisseria gonorrhoeae, with minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent .

Inhibition of Nitric Oxide Synthases (NOS)

This compound has been reported to inhibit both inducible and endothelial nitric oxide synthases. This inhibition can lead to reduced nitric oxide production, which is significant for modulating inflammatory responses and vascular functions .

Anti-inflammatory Applications

The compound's ability to inhibit the enzyme 5-lipoxygenase suggests its potential use in treating inflammatory conditions mediated by leukotrienes. This positions it as a candidate for therapeutic applications in diseases such as asthma, arthritis, and other inflammatory disorders .

Case Studies and Research Findings

Several notable studies have explored the applications of this compound:

- Anticancer Activity : A study demonstrated that derivatives of indazole compounds significantly inhibited the proliferation of human cancer cell lines through various mechanisms, including apoptosis modulation and cell cycle arrest .

- Antimicrobial Studies : Research indicated that certain derivatives exhibited effective antibacterial properties against specific strains, suggesting their potential role in developing new antibiotics .

- Inflammatory Disease Models : In animal models of inflammation, indazole derivatives were shown to reduce symptoms associated with leukotriene-mediated conditions, supporting their therapeutic potential .

Propiedades

IUPAC Name |

6-amino-1,2-dihydroindazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,8H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEOZWSYDIHKIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208365 | |

| Record name | 6-Amino-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59673-74-4 | |

| Record name | 6-Amino-1,2-dihydro-3H-indazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59673-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1,2-dihydro-3H-indazol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059673744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1,2-dihydro-3H-indazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINO-1,2-DIHYDRO-3H-INDAZOL-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NKN6LVM2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.